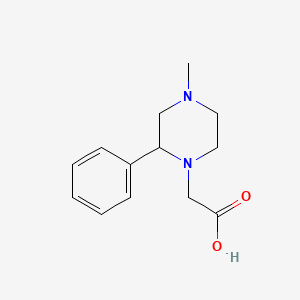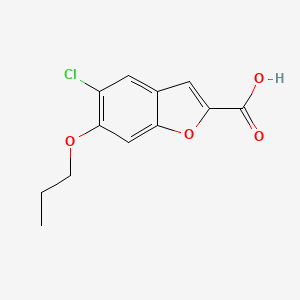
lead(2+);2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+);2,2,2-trifluoroacetate is a chemical compound with the molecular formula Pb(CF3COO)2. It is a white crystalline powder that is soluble in water and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead(2+);2,2,2-trifluoroacetate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with trifluoroacetic acid. The reaction typically occurs under reflux conditions, and the product is isolated by evaporation of the solvent .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of lead(II) acetate with trifluoroacetic acid. This method is preferred due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Lead(2+);2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: It can undergo substitution reactions with other carboxylates or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium trifluoroacetate and other carboxylates are employed.
Major Products Formed:
Oxidation: Lead(IV) trifluoroacetate.
Reduction: Lead(0) or lead(II) compounds.
Substitution: Various lead carboxylates and halides.
Wissenschaftliche Forschungsanwendungen
Lead(2+);2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of lead toxicity and its effects on biological systems.
Medicine: It is investigated for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: It is used in the production of specialty chemicals and materials, including fluoride glasses.
Wirkmechanismus
The mechanism by which lead(2+);2,2,2-trifluoroacetate exerts its effects involves the interaction of lead ions with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including neurotoxicity and nephrotoxicity . The trifluoroacetate moiety can also influence the compound’s solubility and reactivity, enhancing its ability to interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Copper(II) trifluoroacetate: Similar in structure but contains copper instead of lead.
Trifluoroacetic acid: The parent acid of the trifluoroacetate anion.
Uniqueness: Lead(2+);2,2,2-trifluoroacetate is unique due to the presence of lead ions, which impart distinct chemical and biological properties. Unlike copper(II) trifluoroacetate, this compound has a higher toxicity profile and different reactivity patterns .
Eigenschaften
Molekularformel |
C2F3O2Pb+ |
|---|---|
Molekulargewicht |
320 g/mol |
IUPAC-Name |
lead(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Pb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
InChI-Schlüssel |
IAMZINLUBLVRRJ-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(F)(F)F)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)




